molecular formula C43H85NO3 B1241671 N-(pentacosanoyl)-ceramide

N-(pentacosanoyl)-ceramide

Cat. No. B1241671
M. Wt: 664.1 g/mol
InChI Key: QHPYSHVSWAOLHS-PVNBSDFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cer(D18:1/25:0), also known as C25 ceramide or N-acylsphingosine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/25:0) is considered to be a ceramide lipid molecule. Cer(D18:1/25:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/25:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/25:0) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, mitochondria, and membrane (predicted from logP). Cer(D18:1/25:0) can be biosynthesized from pentacosanoic acid.
N-pentacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as pentacosanoyl. It has a role as a Papio hamadryas metabolite and a rat metabolite. It is a N-acylsphingosine and a Cer(d43:1). It derives from a pentacosanoic acid.

Scientific Research Applications

1. Biological Significance in Plants

N-(pentacosanoyl)-ceramide, a type of ceramide, has been found in plant species. For example, in the stems of Triumfetta cordifolia, two new ceramides, triumfettamide and triumfettoside Ic, were isolated. These compounds are structurally related to this compound and demonstrate the presence of ceramides in plant biology, suggesting roles in plant structure and defense mechanisms (Sandjo et al., 2008).

2. Potential Therapeutic Uses

Ceramides, including this compound, have been explored for their potential therapeutic applications. For instance, in a study on the Red Sea sponge Negombata sp., various ceramides were isolated and tested for anti-anxiety and anticonvulsant activities. These findings suggest a potential for this compound in therapeutic applications related to neurological disorders (Eltahawy et al., 2019).

3. Role in Cell Signaling and Apoptosis

Ceramides, including this compound, are known to be involved in cell signaling pathways, particularly in apoptosis. A study showed that ceramide can induce transcription factors like NF-kappa B and AP-1, which are crucial in inflammation and apoptosis processes. This indicates that this compound may play a significant role in these cellular mechanisms (Sreenivasan et al., 2003).

4. Impact on Insulin Sensitivity

Ceramides have been implicated in the pathogenesis of insulin resistance, a key factor in diabetes. Research has shown that inhibitors of glucosylceramide synthase, which affects ceramide metabolism, can enhance insulin sensitivity. This suggests that manipulating this compound levels could be beneficial in managing diabetes (Aerts et al., 2007).

5. Development of Diagnostic and Research Tools

Ceramides, such as this compound, have been utilized in the development of diagnostic tools. An example is the development of a mouse anti-ceramide antiserum for detecting endogenous ceramide in human skin, illustrating the relevance of ceramides in dermatological research and potential clinical applications (Vielhaber et al., 2001).

properties

Molecular Formula

C43H85NO3

Molecular Weight

664.1 g/mol

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentacosanamide

InChI

InChI=1S/C43H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-43(47)44-41(40-45)42(46)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h36,38,41-42,45-46H,3-35,37,39-40H2,1-2H3,(H,44,47)/b38-36+/t41-,42+/m0/s1

InChI Key

QHPYSHVSWAOLHS-PVNBSDFKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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